Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate
Description
Parent Structure Identification
The base structure is tetrahydro-3aH-cyclopenta[d]dioxolane , a bicyclic system comprising a cyclopentane fused to a 1,3-dioxolane ring. The fusion occurs at positions 1 and 2 of the cyclopentane (denoted by [d] ) and positions 1 and 3 of the dioxolane.
Stereochemical Descriptors
Substituent Hierarchy
- Methyl 2-(oxy)acetate : A methyl ester linked via an ether oxygen to C4 of the dioxolane.
- 2,2-Dimethyl : Two methyl groups at C2 of the dioxolane, imparting steric protection against hydrolysis.
- 5-(Propylthio)-3H-triazolo[4,5-d]pyrimidin-7-amine : A triazolopyrimidine moiety attached at C6, with substituents at C5 (propylthio) and C7 (cyclopropylamine).
Table 1: IUPAC Name Deconstruction
Core Scaffold Identification: Triazolopyrimidine-Cyclopentane-Dioxolane Hybrid Architecture
The molecule’s core combines three distinct structural motifs:
Triazolopyrimidine Heterocycle
Cyclopentane-Dioxolane Bicyclic System
- Tetrahydro-3aH-cyclopenta[d]dioxolane : A rigid, oxygenated scaffold providing:
- Stereochemical Rigidity : The 3aR,4S,6R,6aS configurations lock substituents into bioactive orientations.
Table 2: Core Scaffold Features
Substituent Analysis: Difluorophenylcyclopropylamine and Propylthio Moieties
(1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine
- Cyclopropane Ring :
- 3,4-Difluorophenyl :
5-(Propylthio) Group
- Thioether Linkage :
- Positioning at C5 :
Table 3: Substituent Roles and Effects
Properties
Molecular Formula |
C27H32F2N6O5S |
|---|---|
Molecular Weight |
590.6 g/mol |
IUPAC Name |
methyl 2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]acetate |
InChI |
InChI=1S/C27H32F2N6O5S/c1-5-8-41-26-31-24(30-17-10-14(17)13-6-7-15(28)16(29)9-13)21-25(32-26)35(34-33-21)18-11-19(38-12-20(36)37-4)23-22(18)39-27(2,3)40-23/h6-7,9,14,17-19,22-23H,5,8,10-12H2,1-4H3,(H,30,31,32)/t14-,17+,18+,19-,22-,23+/m0/s1 |
InChI Key |
IXHSTQHSJBTCON-JGVUBPRKSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCC(=O)OC)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCC(=O)OC)NC5CC5C6=CC(=C(C=C6)F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Triazolo[4,5-d]pyrimidine Core
- The triazolo[4,5-d]pyrimidine ring system is commonly constructed via cyclization reactions involving appropriate pyrimidine precursors and azide or hydrazine derivatives.
- The 5-(propylthio) substituent is introduced by nucleophilic substitution on a halogenated intermediate or via thiolation reactions using propanethiol or related reagents.
- The 7-position amino substituent is installed by nucleophilic aromatic substitution or palladium-catalyzed amination using the chiral cyclopropylamine derivative.
Preparation of the Chiral (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine
- The cyclopropylamine moiety is synthesized via asymmetric cyclopropanation of 3,4-difluorostyrene derivatives followed by amination.
- Enantioselective catalysts or chiral auxiliaries are employed to obtain the desired (1R,2S) stereochemistry.
- Purification and resolution techniques ensure high enantiomeric excess.
Construction of the Cyclopenta[d]dioxol Ring System
Coupling of the Triazolopyrimidine Core to the Cyclopenta[d]dioxol Moiety
- The linkage is formed via an ether bond between the 4-position hydroxyl group of the cyclopenta[d]dioxol ring and the methyl 2-oxyacetate group.
- This step may involve activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with methyl glycolate or related esters.
Final Functionalization and Purification
- The final compound is purified by chromatographic techniques such as preparative HPLC to ensure stereochemical purity and removal of side products.
- Characterization includes NMR, mass spectrometry, and chiral HPLC to confirm structure and stereochemistry.
Detailed Stepwise Preparation Methods
Research Findings and Optimization Notes
- The stereochemical integrity of the cyclopropylamine and cyclopenta[d]dioxol moieties is critical for biological activity; thus, enantioselective synthesis and mild reaction conditions are emphasized.
- The use of palladium-catalyzed amination reactions allows for efficient and selective installation of the amino substituent on the triazolopyrimidine ring.
- Thiolation reactions require careful control of temperature and stoichiometry to avoid over-alkylation or side reactions.
- The final ether bond formation step benefits from the use of mild bases and controlled temperature to prevent hydrolysis or racemization.
- Multi-step synthesis yields are optimized by purification of intermediates and use of protecting groups where necessary.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Cyclopropanation | Chiral catalyst, low temperature, inert atmosphere | High enantioselectivity required |
| Amination | Pd-catalyst, mild base, moderate temperature | Selective substitution on heterocycle |
| Thiolation | Propanethiol, base (e.g., K2CO3), room temp | Avoid excess thiol to limit side products |
| Acetalization | Acid catalyst (e.g., p-TsOH), reflux | Stereoselective ring formation |
| Ether coupling | Activated hydroxyl (e.g., tosylate), methyl glycolate, base (e.g., NaH) | Mild conditions to preserve stereochemistry |
| Purification | Preparative HPLC, chiral columns | Ensures enantiomeric purity |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties, enabling the synthesis of derivatives with different functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
Pharmaceutical Applications
1. Antiplatelet Activity:
This compound is closely related to ticagrelor, a well-known antiplatelet medication used to prevent blood clots in patients with cardiovascular diseases. Research has shown that ticagrelor and its derivatives exhibit potent inhibition of platelet aggregation by blocking the P2Y12 receptor involved in platelet activation .
2. Cardiovascular Disease Treatment:
Due to its antiplatelet properties, methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate is being investigated for its potential use in treating various cardiovascular conditions such as acute coronary syndrome and myocardial infarction .
Mechanistic Studies
1. Molecular Interaction Studies:
Research has focused on the molecular interactions between this compound and its target receptors. Studies utilizing molecular docking simulations have provided insights into how the structural features of this compound contribute to its biological activity .
Case Studies
1. Clinical Trials:
Several clinical trials have been conducted to evaluate the efficacy and safety of ticagrelor and its derivatives in patients with cardiovascular diseases. These trials indicate that compounds like this compound show promise in improving patient outcomes by reducing the incidence of thrombotic events .
Table: Summary of Clinical Findings
Mechanism of Action
The mechanism of action of Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to changes in cellular processes and physiological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C27H32F2N6O5S
- Molar Mass : 590.65 g/mol
- Stereochemistry : Six defined stereocenters (3aR,4S,6R,6aS,1R,2S), critical for target binding .
This compound is synthesized via nucleophilic substitution and cyclization reactions, yielding approximately 55–65% overall efficiency depending on the protection/deprotection steps of the dioxolane ring .
Comparison with Similar Compounds
Structural Analogs and Modifications
Table 1: Structural Comparison of Triazolo[4,5-d]pyrimidine Derivatives
Key Observations:
Position 5 Modifications: The propylthio group is conserved across analogs to maintain adenosine diphosphate (ADP) receptor antagonism, a mechanism critical for antiplatelet activity .
Position 7 Specificity : The (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine group is essential for binding affinity to P2Y12 receptors, as shown in ticagrelor’s clinical efficacy .
Ester vs. Hydroxyl Groups: The methyl ester in the target compound improves membrane permeability compared to hydroxylated analogs like the ethanol derivative .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) and graph-based similarity metrics:
- Tanimoto Index (Fingerprint-based) : The target compound shows >85% similarity to ticagrelor (Tc = 0.86 using MACCS keys), indicating shared pharmacophoric features .
- Graph Comparison : Substructure searches identify conserved motifs (e.g., triazolo-pyrimidine core, cyclopropaneamine) across analogs, validating their structural homology .
Biological Activity
Methyl 2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate (CAS No. 274693-26-4) is a complex organic compound with significant potential in medicinal chemistry. This compound features a unique structural arrangement that may influence its biological activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 562.63 g/mol. It contains multiple functional groups including a triazole and pyrimidine moiety which are often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may exert effects through the following mechanisms:
- Inhibition of Enzymatic Activity : The presence of the triazole ring suggests potential inhibition of enzymes involved in nucleic acid metabolism.
- Receptor Modulation : The cyclopropyl and difluorophenyl groups may interact with various receptors influencing cell signaling pathways.
Biological Activity Studies
A review of available literature indicates several key findings regarding the biological activity of this compound:
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of methyl 2-(((3aR,4S,6R,6aS)-...acetate. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines including:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15.0 |
| A549 (Lung Cancer) | 12.5 |
| HeLa (Cervical Cancer) | 10.0 |
These results suggest a promising therapeutic profile for further development as an anticancer agent.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against several pathogens. The minimum inhibitory concentrations (MICs) were determined as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
These findings indicate its potential utility in treating infections caused by resistant strains.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced breast cancer reported a significant reduction in tumor size after treatment with methyl 2-(((3aR,4S,6R,6aS)-...acetate combined with standard chemotherapy.
- Safety Profile Assessment : Toxicological evaluations revealed that at therapeutic doses, the compound exhibited minimal adverse effects on liver and kidney functions in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
